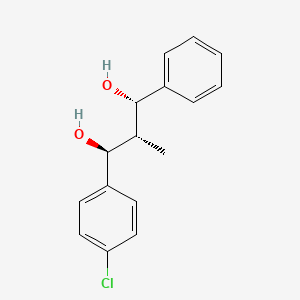
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, acetophenone, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with acetophenone to form a tertiary alcohol.
Aldol Condensation: The tertiary alcohol is then subjected to an aldol condensation with 4-chlorobenzaldehyde to form the desired diol compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound may be used to study the effects of chlorophenyl and phenyl groups on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with desirable properties.
Mécanisme D'action
The mechanism of action of (1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl and phenyl groups may enhance binding affinity and selectivity towards these targets. The diol groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,3S)-1-(4-bromophenyl)-2-methyl-3-phenylpropane-1,3-diol
- (1S,2S,3S)-1-(4-fluorophenyl)-2-methyl-3-phenylpropane-1,3-diol
- (1S,2S,3S)-1-(4-methylphenyl)-2-methyl-3-phenylpropane-1,3-diol
Uniqueness
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The combination of the chlorophenyl and phenyl groups, along with the diol backbone, makes this compound a versatile intermediate for various applications.
Propriétés
Numéro CAS |
733800-78-7 |
|---|---|
Formule moléculaire |
C16H17ClO2 |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H17ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,15-16,18-19H,1H3/t11-,15-,16-/m0/s1 |
Clé InChI |
FNILULMJTKCPGR-UVBJJODRSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)C(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


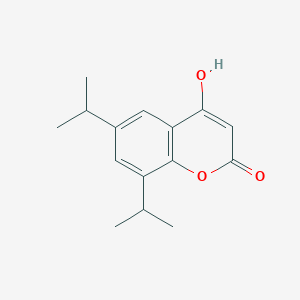

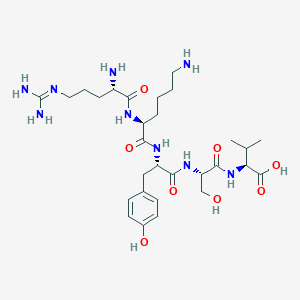

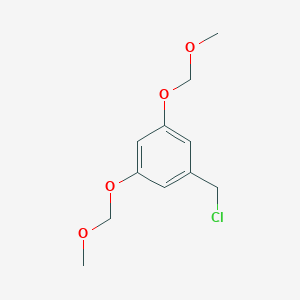
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
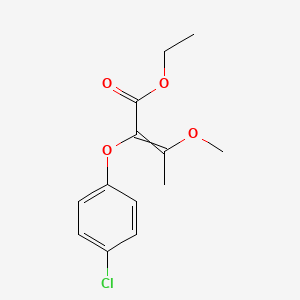
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
